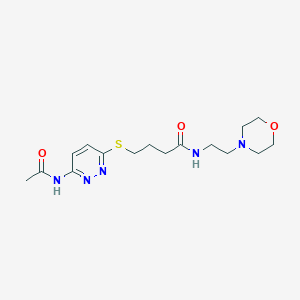

![molecular formula C14H11N7OS3 B2589824 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1226432-57-0](/img/structure/B2589824.png)

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

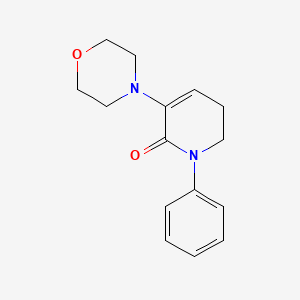

“N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which offers advantages such as being reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The imidazo[1,2-a]pyridine core is a key feature of its structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reaction starts with the formation of a carbanion intermediate from a malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Compounds featuring imidazo[1,2-a]pyridine and 1,3,4-thiadiazole rings have been synthesized and evaluated for various biological activities. For instance, a study focused on the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents, though they displayed more prominent cytoprotective properties in ethanol and HCl-induced ulcer models rather than antisecretory activity (Starrett et al., 1989).

Chemical Synthesis and Characterization

- Research into the chemical synthesis of heterocyclic compounds containing thiadiazole and oxadiazole rings has led to the creation of novel molecules. One study reported the synthesis of mono- and bicyclic heterocyclic derivatives incorporating 1,3,4-thiadiazole, showing the versatility of these heterocyclic frameworks in constructing complex molecules (El‐Sayed et al., 2008).

Antitumor and Antioxidant Activities

- The potential of 1,3,4-thiadiazoles as antitumor and antioxidant agents has been explored, with studies revealing that certain derivatives exhibit promising activity. For example, the annulation of 2-amino-1,3,4-thiadiazole with various compounds resulted in derivatives evaluated for their antitumor properties, highlighting the applicability of these heterocycles in medicinal chemistry (Hamama et al., 2013).

Insecticidal Properties

- Some derivatives incorporating a thiadiazole moiety have been assessed for their insecticidal activity, demonstrating the potential of these compounds in agricultural applications. The synthesis of innovative heterocycles and their evaluation against the cotton leafworm, Spodoptera littoralis, serves as an example of the potential use of thiadiazole derivatives in pest control (Fadda et al., 2017).

Orientations Futures

The future directions for “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” could involve further exploration of its potential applications in medicinal chemistry, given the wide range of bioactivity associated with the imidazo[1,2-a]pyridine core . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines have been found to exhibit a broad range of bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. For example, if the compound acts as a CDK inhibitor, it would bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting cell cycle progression .

Biochemical Pathways

Again, the affected pathways would depend on the specific targets of the compound. If the compound acts as a CDK inhibitor, it would affect the cell cycle control pathway .

Pharmacokinetics

Imidazo[1,2-a]pyridines are generally well-absorbed and have good bioavailability .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound acts as a CDK inhibitor, it could lead to cell cycle arrest and potentially induce apoptosis in cancer cells .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridines, the core structure of this compound, have been known to interact with various enzymes, proteins, and other biomolecules . They have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Certain imidazo[1,2-a]pyridine derivatives have shown to suppress the viability of HeLa cells . They inhibit cell proliferation by inducing cell apoptosis and reducing the mitochondrial membrane potential of HeLa cells .

Molecular Mechanism

Imidazo[1,2-a]pyridines have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Imidazo[1,2-a]pyridines have been synthesized under various conditions, including solvent-mediated reactions and microwave irradiation .

Dosage Effects in Animal Models

Certain imidazo[1,2-a]pyridine derivatives have shown significant inhibitory effects on COX-2, with IC50 values ranging from 0.13 to 0.05 μM .

Metabolic Pathways

Imidazo[1,2-a]pyridines have been functionalized through various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Transport and Distribution

Imidazo[1,2-a]pyridines have been synthesized and functionalized through various reactions, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

Imidazo[1,2-a]pyridines have been found to have strong π-accepting character, suggesting potential localization in specific compartments or organelles .

Propriétés

IUPAC Name |

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7OS3/c1-8-11(25-20-17-8)12(22)16-13-18-19-14(24-13)23-7-9-6-21-5-3-2-4-10(21)15-9/h2-6H,7H2,1H3,(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDISWZKHBXQOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)

![2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2589746.png)

![N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2589747.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2589748.png)

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2589749.png)

![(E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2589753.png)

![1-(benzo[d]oxazol-2-yl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2589759.png)

![7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589762.png)

![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)